4,5-Dichloro-1,2-dimethyl-1,2-dihydropyridazine-3,6-dione
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Overview
Description
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and chemical biology. It has been used as an intermediate in the synthesis of various insecticides, acaricides, and ectoparasiticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- typically involves the reaction of hydrazine derivatives with appropriate diketones or keto acids. One common method is the condensation of 4,5-dichloro-1,2-dihydro-1,2-dimethyl-3,6-pyridazinedione with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the modification of peptides and proteins for studying biological processes.
Mechanism of Action
The mechanism of action of 3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and peptides, leading to modifications that affect their function. This property is particularly useful in the site-selective modification of cysteines and disulfides in proteins .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: Another derivative of pyridazine, known for its broad spectrum of pharmacological activities.
Uniqueness
3,6-Pyridazinedione,4,5-dichloro-1,2-dihydro-1,2-dimethyl- is unique due to its specific substitution pattern and the presence of both chloro and methyl groups, which confer distinct chemical reactivity and biological activity compared to other pyridazine derivatives .
Properties
CAS No. |
5203-60-1 |
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Molecular Formula |
C6H6Cl2N2O2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
4,5-dichloro-1,2-dimethylpyridazine-3,6-dione |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-9-5(11)3(7)4(8)6(12)10(9)2/h1-2H3 |
InChI Key |
UXAHTPYDYCZYER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C(=O)N1C)Cl)Cl |
Origin of Product |
United States |
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